Nyasol

説明

(-)-Nyasol has been reported in Drimiopsis burkei, Anemarrhena asphodeloides, and other organisms with data available.

from roots Asparagus africanus; structure given in first source

Structure

3D Structure

特性

CAS番号 |

96895-25-9 |

|---|---|

分子式 |

C17H16O2 |

分子量 |

252.31 g/mol |

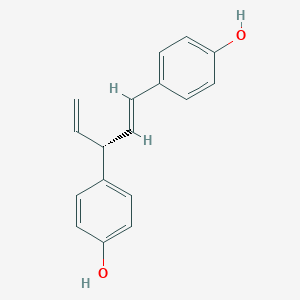

IUPAC名 |

4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m1/s1 |

InChIキー |

VEAUNWQYYMXIRB-JHAQOBCDSA-N |

異性体SMILES |

C=C[C@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

正規SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

外観 |

Oil |

同義語 |

4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol cis-hinokiresinol nyasol |

製品の起源 |

United States |

Foundational & Exploratory

Nyasol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Foreword

This technical guide provides an in-depth overview of Nyasol, a naturally occurring norlignan with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the discovery of this compound, its primary natural sources, and a detailed examination of its diverse biological activities, including its anti-inflammatory, neuroprotective, antiviral, and antifungal properties. The guide summarizes key quantitative data in tabular format, outlines experimental methodologies used in its study, and provides visual representations of its mechanisms of action through signaling pathway diagrams.

Discovery and Chemical Properties

This compound, also known as (Z)-hinokiresinol, was first identified as a derivative of nyasoside, a norlignan glycoside isolated from the rhizomes of Hypoxis nyasica Bak. collected in Malawi. Subsequent research has led to the determination of the absolute configurations of its (+)- and (–)-enantiomers through synthetic methods and vibrational circular dichroism spectra.

Chemically, this compound is a lignan with the IUPAC name 4,4'-[(1Z,3R)-3-Ethenyl-1-propene-1,3-diyl]bis[phenol] and the chemical formula C₁₇H₁₆O₂.[1] It has a molar mass of 252.313 g·mol⁻¹.

Natural Sources

The primary and most extensively studied natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine.[1][2][3][4] this compound has also been isolated from several other plant species, including:

-

Asparagus cochinchinensis (tubers)

-

Drimiopsis burkei

-

Asparagus africanus (roots)

-

Hypoxis nyasica (rhizomes)

The geographical distribution of these plants varies, with Anemarrhena asphodeloides being native to China, Korea, and Japan. Asparagus cochinchinensis is found in Laos and Hong Kong, while Hypoxis nyasica is native to Malawi.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective properties. It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE₂), in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

The underlying mechanism for these effects involves the modulation of key signaling pathways. This compound has been shown to inhibit the degradation of IκBα, a critical step in the activation of the NF-κB signaling pathway. It also suppresses the activation of Akt and the mitogen-activated protein kinase (MAPK) pathways, specifically targeting extracellular signal-regulated kinase (ERK) and p38 MAPK.

Antiviral Activity

This compound has been identified as a potent antiviral agent, particularly against the Respiratory Syncytial Virus (RSV). Studies have shown that this compound and its derivatives can efficiently inhibit RSV-A2 strain replication in HEp-2 cells, with activities higher than the standard antiviral drug ribavirin.

Antifungal and Anti-Oomycete Activity

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi, including Magnaporthe grisea, Rhizoctonia solani, Colletotrichum orbiculare, Pythium ultimum, and Cladosporium cucumerinum. It is also effective against the plant pathogenic oomycete Phytophthora capsici, demonstrating its potential as a natural fungicide. In addition, this compound shows synergistic antifungal effects against Candida albicans when combined with azole agents.

Estrogenic Activity

This compound acts as a selective agonist of the estrogen receptor β (ERβ), classifying it as a phytoestrogen. This property suggests its potential application in conditions related to estrogen signaling.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-Inflammatory and Related Activities of this compound

| Activity | Assay System | Target | IC₅₀ / Inhibition | Reference |

| NO Production Inhibition | LPS-stimulated RAW 264.7 cells | iNOS | Not specified, significant inhibition | |

| PGE₂ Production Inhibition | LPS-stimulated RAW 264.7 cells | COX-2 | Not specified, significant inhibition | |

| Leukotriene Production Inhibition | A23187-treated RBL-1 cells | 5-LOX | Not specified, significant inhibition | |

| D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase Inhibition | Cell-free assay | HddC | 17.6 µM |

Table 2: Antiviral and Antiprotozoal Activities of this compound

| Activity | Virus/Protozoan | Cell Line | IC₅₀ | Reference |

| Antiviral | Respiratory Syncytial Virus (RSV-A2) | HEp-2 | < 1.15 µM (higher activity than ribavirin) | |

| Antiprotozoal | Leishmania major promastigotes | Not specified | 12 µM | |

| Antiprotozoal | Plasmodium falciparum schizonts | Not specified | 49 µM |

Table 3: Antifungal and Anti-Oomycete Activities of this compound

| Activity | Pathogen | MIC / Inhibition Range | Reference |

| Antifungal | Colletotrichum orbiculare, Pythium ultimum, Rhizoctonia solani, Cladosporium cucumerinum | 1-50 µg/ml | |

| Anti-oomycete | Phytophthora capsici | 1-50 µg/ml |

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification of this compound

A general procedure for the isolation of this compound from Anemarrhena asphodeloides rhizomes involves the following steps:

-

Extraction: The dried and powdered rhizomes are extracted with methanol.

-

Fractionation: The methanol extract is then subjected to further fractionation using different solvents of varying polarity.

-

Chromatography: The active fractions are purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound. The structure is then confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) Assay: PGE₂ levels in the cell culture medium are quantified using an enzyme immunoassay (EIA).

-

Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and signaling proteins (e.g., p-ERK, p-p38, IκBα), cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA binding activity, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence.

In Vivo Anti-Inflammatory Assays

-

Carrageenan-Induced Paw Edema: Acute inflammation is induced in rodents by injecting a solution of carrageenan into the subplantar region of the hind paw. This compound is administered (e.g., intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at different time points to assess the anti-inflammatory effect.

-

TPA-Induced Mouse Ear Edema: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear. This compound is administered to assess its ability to reduce the resulting edema.

Antiviral Assay (RSV)

-

Cell Culture and Virus Propagation: HEp-2 cells are used for the propagation of the RSV-A2 strain.

-

Plaque Reduction Assay: Confluent monolayers of HEp-2 cells are infected with RSV in the presence of varying concentrations of this compound. After an incubation period, the cells are stained, and the number of viral plaques is counted to determine the concentration of this compound that inhibits viral replication by 50% (IC₅₀).

Antifungal Assay

-

Mycelial Growth Inhibition Assay: The antifungal activity of this compound is evaluated by measuring the inhibition of mycelial growth of various fungal pathogens on a suitable agar medium containing different concentrations of the compound. The minimum inhibitory concentration (MIC) is determined as the lowest concentration that completely inhibits visible mycelial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: General experimental workflow for this compound research.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of pharmacological activities. Its potent anti-inflammatory, neuroprotective, antiviral, and antifungal properties, coupled with its well-defined mechanisms of action involving key signaling pathways, make it an excellent candidate for further preclinical and clinical development. Future research should focus on optimizing its therapeutic efficacy and safety profile, exploring its full potential in various disease models, and developing efficient large-scale synthesis or extraction methods to facilitate its translation into clinical practice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound and structurally related compounds as the active principles from Anemarrhena asphodeloides against respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioactivity of Nyasol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific literature on Nyasol. It is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

This compound, also known as cis-hinokiresinol, is a norlignan compound naturally found in the rhizomes of Anemarrhena asphodeloides.[1][2] This plant has a history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological activities of its constituents.[1] this compound has garnered attention for its potential therapeutic applications, particularly for its anti-inflammatory, antiviral, and estrogenic properties.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the bioactivity and mechanisms of action of this compound, with a focus on its anti-inflammatory effects.

It is important to note that while in vitro and in vivo studies have demonstrated the biological activities of this compound, there is currently a significant gap in the scientific literature regarding its bioavailability and pharmacokinetics in humans. To date, no studies have been published that detail key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the curve (AUC), or elimination half-life. This lack of data is a critical consideration for the future development of this compound as a therapeutic agent.

Anti-inflammatory Properties of this compound

A significant body of research has focused on the anti-inflammatory effects of this compound. Studies have shown that it can potently inhibit key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Eicosanoid and Nitric Oxide Production

This compound has been identified as a broad-spectrum inhibitor of eicosanoid and nitric oxide (NO) production. Eicosanoids, such as prostaglandins and leukotrienes, are lipid mediators that play a crucial role in inflammation. Nitric oxide is another key signaling molecule that can contribute to inflammation at high concentrations.

This compound has been shown to inhibit the following enzymes:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

5-Lipoxygenase (5-LOX): An enzyme that catalyzes the production of leukotrienes, which are involved in various inflammatory diseases, including asthma.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide in response to inflammatory stimuli.

The inhibitory action of this compound on these enzymes contributes to its overall anti-inflammatory effect.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response. Studies have demonstrated that this compound can suppress the activation of the NF-κB pathway. This inhibition is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB-α degradation, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

This section details the methodologies employed in key studies that have investigated the anti-inflammatory effects of this compound.

Inhibition of COX-2, iNOS, and 5-LOX Activity

-

Cell Culture and Treatment: Murine macrophage-like RAW 264.7 cells and rat basophilic leukemia RBL-1 cells are commonly used. For COX-2 and iNOS inhibition assays, RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. For 5-LOX inhibition, RBL-1 cells are stimulated with the calcium ionophore A23187.

-

Measurement of Prostaglandin E2 (PGE2) Production: PGE2 levels in the cell culture medium are measured using an enzyme immunoassay (EIA) kit.

-

Measurement of Nitric Oxide (NO) Production: NO production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Measurement of Leukotriene Production: The production of leukotrienes is determined by measuring their levels in the cell supernatant using an enzyme immunoassay.

Analysis of NF-κB Activation

-

Western Blot Analysis: To assess the effect of this compound on IκB-α degradation and the expression of iNOS and COX-2 proteins, whole-cell lysates are subjected to SDS-PAGE and immunoblotted with specific antibodies.

-

Electrophoretic Mobility Shift Assay (EMSA): To determine the effect of this compound on the DNA-binding activity of NF-κB, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The DNA-protein complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-dependent promoter. Following treatment with an inflammatory stimulus and this compound, luciferase activity is measured to determine the effect on NF-κB transcriptional activity.

In Vivo Anti-inflammatory Activity

-

Carrageenan-Induced Paw Edema in Mice: This is a widely used animal model of acute inflammation. Mice are injected with carrageenan into the subplantar region of the hind paw to induce edema. This compound is typically administered intraperitoneally before the carrageenan injection, and the paw volume is measured at different time points to assess the anti-inflammatory effect.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known mechanisms of action of this compound.

Caption: this compound's anti-inflammatory mechanism of action.

Future Directions

The existing research on this compound provides a strong foundation for its potential as an anti-inflammatory agent. However, several critical areas require further investigation before its therapeutic potential can be fully realized. The most pressing need is for comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining appropriate dosing regimens and assessing potential drug-drug interactions.

Furthermore, while the inhibitory effects of this compound on key inflammatory mediators are well-documented in vitro and in some animal models, more extensive preclinical studies are needed to evaluate its efficacy and safety in a broader range of inflammatory disease models.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to inhibit COX-2, 5-LOX, and iNOS, as well as to modulate the NF-κB signaling pathway, makes it an attractive candidate for the development of new anti-inflammatory therapies. However, the current lack of bioavailability and pharmacokinetic data represents a significant hurdle that must be addressed in future research to advance the clinical development of this compound. This technical guide summarizes the current state of knowledge and highlights the key areas for future investigation.

References

The Anti-Inflammatory Mechanisms of Nyasol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, focusing on its inhibitory effects on key inflammatory signaling cascades. This document summarizes the available quantitative data, details the experimental protocols used in foundational studies, and visualizes the affected signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with potent anti-inflammatory activities, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting key nodes in pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of several key mediators of inflammation, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This inhibition is achieved by suppressing the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2][3] Furthermore, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-β (IFN-β), and tumor necrosis factor-α (TNF-α).

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit the transcriptional activity of NF-κB and the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, including the extracellular signal-regulated kinase (ERK) and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to inhibit the activation of Akt and the phosphorylation of ERK in LPS-stimulated macrophages. It also represses the activation of p38 MAP kinase in activated microglial cells.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies on the anti-inflammatory activity of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | This compound Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO | Dose-dependent | - | |

| Nitric Oxide (NO) Production | BV-2 Microglial Cells | LPS | NO | Dose-dependent | - | |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | PGE2 | > 1 µM | Significant Inhibition | |

| Prostaglandin E2 (PGE2) Production | BV-2 Microglial Cells | LPS | PGE2 | Dose-dependent | - | |

| iNOS mRNA Expression | Rat Hepatocytes | IL-1β | iNOS mRNA | 10 µM | ~50% | |

| iNOS mRNA Expression | Rat Hepatocytes | IL-1β | iNOS mRNA | 30 µM | ~75% | |

| TNF-α mRNA Expression | Rat Hepatocytes | IL-1β | TNF-α mRNA | 10 µM | ~40% | |

| TNF-α mRNA Expression | Rat Hepatocytes | IL-1β | TNF-α mRNA | 30 µM | ~60% |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Model | Animal | Treatment Route | This compound Dose | % Inhibition | Reference |

| Carrageenan-induced Paw Edema | Mice | Intraperitoneal | 24 mg/kg | 28.6% | |

| Carrageenan-induced Paw Edema | Mice | Intraperitoneal | 120 mg/kg | 77.1% | |

| TPA-induced Ear Edema | Mice | Topical | Not specified | Significant Inhibition |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory pathways affected by this compound.

References

The Effect of Nyasol on Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its interaction with the nitric oxide synthase (NOS) family of enzymes, particularly the inducible isoform (iNOS). This technical guide provides an in-depth analysis of the current scientific literature on this compound's impact on nitric oxide synthase, presenting quantitative data, detailed experimental methodologies, and a visual representation of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS plays a role in synaptic plasticity and central regulation of blood pressure.[2][3]

-

Inducible NOS (iNOS or NOS2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. It produces large amounts of NO as part of the immune response, but excessive iNOS activity is implicated in inflammatory diseases and septic shock.

-

Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells, eNOS is responsible for maintaining vascular tone and has vasoprotective effects.

Given the distinct roles of these isoforms, the selective inhibition of iNOS is a desirable therapeutic strategy for inflammatory conditions.

This compound's Inhibitory Effect on Inducible Nitric Oxide Synthase (iNOS)

This compound has been identified as a potent inhibitor of iNOS activity and expression, contributing to its anti-inflammatory effects.

Inhibition of Nitric Oxide Production

Studies have consistently shown that this compound effectively reduces the production of nitric oxide in cells stimulated with inflammatory agents. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited a significant inhibitory effect on NO production.

Downregulation of iNOS Expression

One of the primary mechanisms by which this compound reduces NO production is by suppressing the expression of the iNOS enzyme at both the mRNA and protein levels. This transcriptional regulation is a key aspect of its anti-inflammatory action.

Direct Inhibition of iNOS Activity

In addition to suppressing its expression, there is evidence to suggest that this compound can directly inhibit the enzymatic activity of iNOS. One study found that this compound inhibited NO production in LPS-treated RAW 264.7 cells without affecting the expression levels of iNOS, indicating a direct effect on the enzyme.

Molecular Mechanisms of Action

This compound's regulation of iNOS involves the modulation of several key inflammatory signaling pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in the induction of iNOS expression. This compound has been shown to inhibit the transcriptional activity of NF-κB. It achieves this by preventing the degradation of the inhibitory protein IκB-α, which otherwise releases NF-κB to translocate to the nucleus and activate gene transcription.

Akt and ERK Signaling Pathways

The Akt (Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase) signaling pathways are also involved in the inflammatory response and can contribute to the expression of iNOS. This compound has been demonstrated to suppress the activation of both Akt and ERK in LPS-stimulated macrophages, further contributing to the downregulation of iNOS expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies on the inhibitory effects of this compound.

| Cell Line | Treatment | This compound Concentration | % Inhibition of NO Production | Reference |

| RAW 264.7 | LPS | > 1 µM | Significant Inhibition | |

| RAW 264.7 | LPS | Not specified | Significant Inhibition |

| In Vivo Model | Treatment | This compound Dose | % Inhibition of Edema | Reference |

| TPA-induced mouse ear edema | TPA | Not specified | Significant Inhibition | |

| Carrageenan-induced paw edema | Carrageenan | 24-120 mg/kg | 28.6 - 77.1% |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: To induce inflammation and iNOS expression, cells are stimulated with lipopolysaccharide (LPS). This compound is added at various concentrations before or concurrently with LPS stimulation.

Nitric Oxide Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for a short period at room temperature.

-

Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, IκB-α, Akt, and ERK.

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

RNA Isolation and RT-PCR for mRNA Expression

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the levels of specific mRNA transcripts, such as iNOS mRNA.

-

Procedure:

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Amplify the target cDNA using specific primers in a polymerase chain reaction (PCR).

-

Analyze the PCR products by gel electrophoresis.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibitory mechanism on the iNOS signaling pathway.

Caption: A typical experimental workflow to evaluate this compound's effects.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a significant inhibitor of inducible nitric oxide synthase. Its ability to suppress iNOS expression through the modulation of NF-κB, Akt, and ERK signaling pathways, and potentially to directly inhibit iNOS enzyme activity, makes it a promising candidate for the development of novel anti-inflammatory therapies.

Further research is warranted to:

-

Elucidate the precise binding site and mechanism of direct iNOS inhibition by this compound.

-

Investigate the effects of this compound on other NOS isoforms (nNOS and eNOS) to determine its selectivity.

-

Conduct comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound in various inflammatory disease models.

This guide provides a foundational understanding of this compound's interaction with nitric oxide synthase, offering a valuable resource for the scientific community to build upon in the pursuit of new therapeutic agents.

References

- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Receptor Beta Agonistic Activity of Nyasol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, also known as cis-hinokiresinol, is a naturally occurring lignan found in plants such as Anemarrhena asphodeloides. It has garnered scientific interest for its estrogen-like activities. This technical guide provides a comprehensive overview of the current understanding of this compound's agonistic activity at the Estrogen Receptor Beta (ERβ). While direct quantitative data on its binding affinity and functional potency are limited in publicly available literature, existing studies confirm its action as an estrogen agonist. This document summarizes the available qualitative data, outlines the general experimental protocols used to assess such activity, and presents relevant signaling pathways to provide a framework for future research and drug development.

Introduction to this compound and Estrogen Receptor Beta

This compound is a stereoisomer of hinokiresinol, belonging to a class of phytoestrogens. Phytoestrogens are plant-derived compounds that can mimic the effects of endogenous estrogens by binding to estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distribution and physiological functions.

ERβ has emerged as a promising therapeutic target for a variety of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. Unlike ERα, which is primarily associated with cell proliferation in tissues like the breast and uterus, ERβ activation is often linked to anti-proliferative and pro-apoptotic effects in cancer cells. Consequently, the identification and characterization of selective ERβ agonists are of significant interest in drug discovery.

Evidence of this compound's ERβ Agonistic Activity

One key study found that this compound possesses "appreciable estrogen receptor binding activity"[1]. The same study demonstrated that among its isomers, (3S)-cis-hinokiresinol (this compound) exhibited the highest activity, being an order of magnitude greater than that of genistein, a well-known phytoestrogen[1].

Furthermore, this compound has been shown to act as an estrogen agonist by stimulating the proliferation of estrogen-dependent T47D breast cancer cells. This proliferative effect was effectively blocked by the presence of an estrogen antagonist, confirming that its action is mediated through estrogen receptors[1].

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound's binding affinity (Ki, IC50) and functional potency (EC50) at ERβ have not been published. The following table reflects this data gap.

| Compound | Target | Assay Type | Value | Reference |

| This compound | ERβ | Binding Affinity (Ki/IC50) | Not Reported | - |

| This compound | ERβ | Functional Potency (EC50) | Not Reported | - |

Experimental Protocols for Assessing ERβ Agonism

To characterize the ERβ agonistic activity of a compound like this compound, a series of in vitro assays are typically employed. These include receptor binding assays, reporter gene assays, and cell-based functional assays.

Receptor Binding Assay

This assay measures the affinity of a compound for the estrogen receptor. A common method is a competitive binding assay using radiolabeled estradiol.

-

Objective: To determine the concentration of this compound required to displace a known radiolabeled estrogen (e.g., [3H]-17β-estradiol) from the ERβ ligand-binding pocket.

-

General Protocol:

-

Purified recombinant human ERβ is incubated with a constant concentration of radiolabeled estradiol.

-

Increasing concentrations of the test compound (this compound) are added to compete for binding.

-

After incubation, the receptor-bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

ERβ Reporter Gene Assay

This assay assesses the ability of a compound to activate the transcriptional activity of ERβ.

-

Objective: To measure the dose-dependent induction of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) in cells expressing ERβ.

-

General Protocol:

-

A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for human ERβ and a reporter plasmid containing an ERE linked to a luciferase gene.

-

The transfected cells are treated with varying concentrations of the test compound (this compound).

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

-

T47D Cell Proliferation Assay

This functional assay measures the biological effect of an estrogen agonist on the proliferation of estrogen-dependent cells.

-

Objective: To determine the effect of this compound on the proliferation of T47D human breast cancer cells, which endogenously express estrogen receptors.

-

General Protocol:

-

T47D cells are seeded in a multi-well plate and cultured in a medium stripped of estrogens.

-

The cells are then treated with various concentrations of the test compound (this compound).

-

After a set period (typically 5-7 days), cell proliferation is measured using methods such as direct cell counting, MTT assay, or CyQUANT assay.

-

A dose-response curve is generated to evaluate the proliferative effect of the compound.

-

Signaling Pathways and Experimental Workflows

The agonistic activity of this compound at ERβ is expected to trigger a cascade of molecular events that constitute the estrogen signaling pathway.

Classical Estrogen Receptor Signaling Pathway

Upon binding of an agonist like this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

Experimental Workflow for Assessing ERβ Agonism

The process of identifying and characterizing a potential ERβ agonist like this compound follows a structured workflow, from initial screening to functional validation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an estrogen receptor agonist. Its activity, reported to be more potent than genistein, and its ability to stimulate estrogen-dependent cell proliferation, underscore its potential as a modulator of estrogen signaling[1]. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed quantitative data, particularly with respect to its selectivity for ERβ over ERα.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Performing robust in vitro binding and functional assays to determine the Ki, IC50, and EC50 values of this compound for both ERα and ERβ.

-

Selectivity Profiling: Directly comparing the binding affinities and functional potencies at ERα and ERβ to establish the selectivity ratio.

-

In Vivo Studies: Evaluating the physiological effects of this compound in animal models to understand its tissue-specific effects and therapeutic potential.

A thorough characterization of this compound's ERβ agonistic activity will be crucial for determining its potential as a lead compound for the development of novel therapeutics targeting ERβ-mediated pathways.

References

In Vitro Bioactivity of Nyasol: A Technical Guide

Introduction

Nyasol, a cis-hinokiresinol lignan found in the rhizomes of Anemarrhena asphodeloides, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, with a focus on its anti-inflammatory, antiviral, and antifungal properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound's bioactivity.

Table 1: Anti-inflammatory Activity of this compound

| Target/Assay | Cell Line | Treatment/Stimulant | Concentration of this compound | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | > 1 µM | Significant inhibition | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | RAW 264.7 | LPS | Not specified | Suppression | [3] |

| iNOS mRNA Expression | RAW 264.7 | LPS | Not specified | Suppression | [3] |

| Prostaglandin E2 (PGE2) Production (COX-2 mediated) | RAW 264.7 | LPS | > 1 µM | Significant inhibition | [1] |

| Leukotriene Production (5-LOX mediated) | RBL-1 | A23187 | Not specified | Inhibition | |

| Interleukin-1β (IL-1β) Expression | RAW 264.7 | LPS | Not specified | Suppression | |

| Interferon-β (IFN-β) Expression | RAW 264.7 | LPS | Not specified | Suppression | |

| NF-κB Transcriptional Activity | RAW 264.7 | LPS | Not specified | Inhibition | |

| IκB-α Degradation | RAW 264.7 | LPS | Not specified | Inhibition | |

| Akt Activation | RAW 264.7 | LPS | Not specified | Inhibition | |

| ERK Activation | RAW 264.7 | LPS | Not specified | Inhibition |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay | IC50 of this compound | Comparison | Reference |

| Respiratory Syncytial Virus (RSV-A2 strain) | HEp-2 | Not specified | Higher activity than Ribavirin | Ribavirin IC50 = 1.15 µM |

Table 3: Antifungal Activity of this compound (Synergistic Effects)

| Fungal Strain | Azole Agent | Fractional Inhibition Concentration (FIC) Index | Interpretation | Reference |

| Candida albicans (4 strains) | Miconazole (MCZ) | 0.067–0.31 | Synergism | |

| Candida albicans (4 strains) | Ketoconazole (KCZ) | 0.078–0.31 | Synergism | |

| Candida albicans (4 strains) | Clotrimazole (CTZ) | 0.098–0.13 | Synergism |

Note on Anticancer Activity: While other compounds from Anemarrhena asphodeloides have demonstrated cytotoxic effects against various cancer cell lines, specific IC50 values for this compound were not available in the reviewed literature. This represents a gap in the current understanding of this compound's bioactivity and an area for future research.

Experimental Protocols

1. Cell Culture and Reagents

-

Cell Lines:

-

RAW 264.7 (Mouse Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RBL-1 (Rat Basophilic Leukemia): Maintained in Eagle's Minimum Essential Medium (EMEM) with 15% FBS and antibiotics.

-

HEp-2 (Human Laryngeal Carcinoma): Grown in DMEM with 10% FBS and antibiotics.

-

Candida albicans : Cultured in Sabouraud Dextrose Broth.

-

B16F10 (Mouse Melanoma): Maintained in DMEM with 10% FBS and antibiotics.

-

-

Reagents: this compound (isolated from Anemarrhena asphodeloides), Lipopolysaccharide (LPS), A23187 (calcium ionophore), Ribavirin, Azole antifungal agents (Miconazole, Ketoconazole, Clotrimazole), Griess reagent, antibodies for Western blotting, and reagents for RT-PCR and ELISA.

2. Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Western Blot Analysis:

-

Treat RAW 264.7 cells with this compound and/or LPS.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (iNOS, COX-2, IκB-α, p-Akt, p-ERK, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

RT-PCR for mRNA Expression:

-

Isolate total RNA from treated RAW 264.7 cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform PCR amplification using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

-

Analyze PCR products by agarose gel electrophoresis.

-

-

NF-κB Reporter Gene Assay:

-

Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

-

Treat cells with this compound and stimulate with LPS.

-

Measure luciferase activity using a luminometer.

-

3. Antiviral Assay

-

Cytopathic Effect (CPE) Reduction Assay:

-

Seed HEp-2 cells in 96-well plates.

-

Infect cells with Respiratory Syncytial Virus (RSV).

-

Add serial dilutions of this compound and a positive control (Ribavirin).

-

Incubate and observe for cytopathic effects.

-

The IC50 is determined as the concentration of this compound that inhibits 50% of the viral CPE.

-

4. Antifungal Susceptibility Testing

-

Checkerboard Microdilution Assay:

-

Prepare serial dilutions of this compound and an azole agent in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of Candida albicans.

-

Incubate the plates and determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergism.

-

5. Skin-Whitening Effect Assay

-

Melanin Content Assay:

-

Culture B16F10 melanoma cells with various concentrations of this compound.

-

Lyse the cells and measure the absorbance of the lysate at 475 nm to quantify melanin content.

-

Normalize the melanin content to the total protein concentration.

-

-

Cell Viability Assay (LDH):

-

Treat B16F10 cells with this compound for 24 hours.

-

Measure the release of lactate dehydrogenase (LDH) into the culture medium to assess cytotoxicity.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's anti-inflammatory mechanism of action.

Caption: Workflow for assessing anti-inflammatory activity.

Caption: Workflow for antiviral activity assessment.

References

Nyasol: A Potential Antiviral Agent Against Respiratory Syncytial Virus (RSV)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. With no effective vaccine widely available and limited therapeutic options, the need for novel antiviral agents is urgent.[1][2] Natural products have historically been a rich source of new therapeutic leads. This guide focuses on Nyasol (also known as (-)-(R)-nyasol or 1,3-diferuloyl-sn-glycerol), a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, which has demonstrated potent in vitro activity against RSV.[3][4] This document provides a comprehensive overview of the existing data on this compound's anti-RSV properties, detailed experimental protocols for its evaluation, and discusses potential mechanisms of action to guide future research and development.

Quantitative Data Summary

To date, the primary quantitative data available for this compound's anti-RSV activity is its 50% inhibitory concentration (IC50). The initial study identified this compound as a more potent inhibitor of the RSV-A2 strain in HEp-2 cells than the standard antiviral drug, ribavirin.[3]

Table 1: In Vitro Anti-RSV Activity of this compound

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| This compound | RSV-A2 | HEp-2 | > Ribavirin | --INVALID-LINK-- |

| Ribavirin | RSV-A2 | HEp-2 | 1.15 | --INVALID-LINK-- |

Note: The exact IC50 value for this compound was not specified in the primary literature, only that its activity was higher than that of ribavirin.

Further research is required to determine the 50% cytotoxic concentration (CC50) of this compound in HEp-2 cells to calculate the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-RSV activity of this compound. These protocols are based on standard virological assays and the information available from the initial study on this compound.

Cell and Virus Culture

-

Cell Line: Human epidermoid carcinoma (HEp-2) cells are a commonly used cell line for RSV propagation and antiviral assays. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: The RSV-A2 strain is a laboratory-adapted strain frequently used in anti-RSV drug screening. Viral stocks can be prepared by infecting confluent monolayers of HEp-2 cells. When cytopathic effects (CPE) are observed in 80-90% of the cells, the supernatant is harvested, clarified by centrifugation, and stored in aliquots at -80°C. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

-

Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

On the day of the assay, wash the cell monolayers with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

In a separate tube, dilute the RSV stock to a concentration that will produce 50-100 plaques per well.

-

Mix equal volumes of the diluted virus and the this compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Remove the PBS from the cell monolayers and inoculate the wells with the virus-compound mixtures.

-

Allow the virus to adsorb for 2 hours at 37°C, with gentle rocking every 15-20 minutes.

-

After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

-

Seed HEp-2 cells in a 96-well plate at an appropriate density.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control (no compound) and a blank control (medium only).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the cell control.

-

The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the anti-RSV activity of this compound.

Potential Signaling Pathway Modulation

While the precise mechanism of action for this compound against RSV is yet to be elucidated, many natural antiviral compounds exert their effects by modulating host cell signaling pathways. A plausible hypothesis is that this compound could interfere with the NF-κB signaling pathway, which is known to be activated upon RSV infection and plays a crucial role in the inflammatory response.

Caption: Postulated mechanism of this compound's anti-RSV activity via inhibition of the NF-κB signaling pathway.

Future Directions

The initial findings on this compound's potent anti-RSV activity are promising. However, to advance this compound as a potential therapeutic candidate, further in-depth studies are essential. Key future research directions should include:

-

Determination of Cytotoxicity and Selectivity Index: Establishing the CC50 of this compound in HEp-2 and other relevant cell lines is crucial to assess its therapeutic window.

-

Mechanism of Action Studies: Investigating the specific stage of the RSV lifecycle inhibited by this compound (e.g., attachment, entry, replication, assembly, or budding) is a priority. Time-of-addition assays and mechanism-specific assays should be conducted.

-

Elucidation of Signaling Pathway Modulation: Validating the hypothetical inhibition of the NF-κB pathway and exploring other potential pathways (e.g., JAK/STAT, MAP kinase) through molecular biology techniques such as western blotting, qPCR, and reporter assays.

-

In Vivo Efficacy Studies: Evaluating the antiviral efficacy and safety of this compound in animal models of RSV infection (e.g., cotton rats or BALB/c mice) is a critical step towards clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound has emerged as a promising natural product with potent in vitro activity against Respiratory Syncytial Virus. While the currently available data is limited, it provides a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to systematically evaluate and potentially develop this compound as a novel anti-RSV therapeutic. The exploration of its antiviral properties could pave the way for a new class of drugs to combat this significant respiratory pathogen.

References

- 1. Identification of this compound and structurally related compounds as the active principles from Anemarrhena asphodeloides against respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Nyasol: A Review of its Antimicrobial and Anti-inflammatory Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Nyasol, a norneolignan compound isolated from the rhizomes of Anemarrhena asphodeloides. While initial interest may lie in its antibacterial potential, current scientific literature indicates that this compound's primary therapeutic effects are centered on its potent antifungal, anti-inflammatory, and antiviral properties. Notably, research has shown that this compound does not exhibit significant activity against bacteria.

Antimicrobial Spectrum of this compound

Contrary to the proposition of a broad antibacterial spectrum, studies have demonstrated that this compound is largely ineffective against bacteria. A key study investigating its antimicrobial properties reported that this compound "did not affect the growth of bacteria and yeast"[1]. The primary antimicrobial activity of this compound, as supported by current research, is its efficacy against various fungal and oomycete species.

Quantitative Antifungal Activity of this compound

The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic fungi and oomycetes. This data highlights the compound's potential as an antifungal agent.

| Organism | MIC (µg/mL) | Reference |

| Colletotrichum orbiculare | 1-50 | [1] |

| Phytophthora capsici | 1-50 | [1] |

| Pythium ultimum | 1-50 | [1] |

| Rhizoctonia solani | 1-50 | [1] |

| Cladosporium cucumerinum | 1-50 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The following is a generalized protocol for determining the MIC of this compound against fungal pathogens, based on standard methodologies.

1. Preparation of Fungal Inoculum:

-

Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration.

-

A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or broth.

-

The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of twofold dilutions of the this compound stock solution are prepared in a sterile liquid growth medium (e.g., Sabouraud Dextrose Broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Positive (medium with fungal inoculum, no this compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 25-30°C for 48-72 hours).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Mechanism of Action: Anti-inflammatory Pathway

While a direct antibacterial mechanism is not supported by evidence, this compound has a well-documented anti-inflammatory effect. It suppresses the neuroinflammatory response by inhibiting the degradation of I-κBα in LPS-stimulated microglial cells. This, in turn, prevents the activation of the NF-κB signaling pathway.

Conclusion

References

The Antifungal Potential of Nyasol and Its Derivatives: A Technical Guide for Researchers

Introduction

Nyasol, a naturally occurring phenolic compound identified as (Z)-1,3-bis(4-hydroxyphenyl)-1,4-pentadiene, has emerged as a promising candidate in the search for novel antifungal agents.[1][2][3] Isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a history in traditional medicine, this compound has demonstrated a broad spectrum of antifungal activity against various human and plant pathogens.[1][3] This technical guide provides an in-depth overview of the current scientific knowledge on the antifungal properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this area.

Antifungal Activity of this compound

This compound has been shown to inhibit the growth of a range of fungi, including yeasts and molds. Its efficacy is particularly notable against clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Furthermore, it has demonstrated significant inhibitory effects on plant pathogenic fungi.

Quantitative Antifungal Data for this compound

The antifungal activity of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

| Fungal Strain | MIC Range (µg/mL) | Reference |

| Various Fungi (38 strains) | 12.5 - 200 | |

| Colletotrichum orbiculare | 1 - 50 | |

| Phytophthora capsici | 1 - 50 | |

| Pythium ultimum | 1 - 50 | |

| Rhizoctonia solani | 1 - 50 | |

| Cladosporium cucumerinum | 1 - 50 |

Synergistic Activity with Azole Antifungals

A significant finding is the synergistic interaction between this compound and azole antifungal agents, such as miconazole, ketoconazole, and clotrimazole, against Candida albicans. This synergy, quantified by the Fractional Inhibitory Concentration (FIC) index, suggests that this compound could be used as an adjuvant to enhance the efficacy of existing antifungal drugs and potentially overcome resistance.

| Combination | Fungal Strain | FIC Index Range | Interpretation | Reference |

| This compound + Miconazole | Candida albicans (4 strains) | 0.067 - 0.31 | Synergy | |

| This compound + Ketoconazole | Candida albicans (4 strains) | 0.078 - 0.31 | Synergy | |

| This compound + Clotrimazole | Candida albicans (4 strains) | 0.098 - 0.13 | Synergy |

Antifungal Activity of this compound Derivatives

While research on specific, named derivatives of this compound is limited, studies on compounds sharing its core 1,4-pentadiene-3-one structure provide valuable insights into the potential for developing potent antifungal agents. These derivatives, featuring modifications on the core structure, have shown significant activity against various plant pathogenic fungi.

| Derivative | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| W12 (a quinazolinone derivative) | Sclerotinia sclerotiorum | 0.70 | |

| W12 (a quinazolinone derivative) | Phomopsis sp. | 3.84 | |

| Azoxystrobin (Control) | Sclerotinia sclerotiorum | 8.15 | |

| Azoxystrobin (Control) | Phomopsis sp. | 17.25 |

Experimental Protocols

The following protocols are generalized methodologies based on standard antifungal susceptibility testing procedures for natural products.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Fungal culture

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antifungal agent (e.g., fluconazole)

-

Negative control (broth with solvent)

-

Spectrophotometer or colorimetric indicator (e.g., resazurin)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a final density of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control in the microtiter plate wells containing the broth medium.

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually, by measuring the optical density at a specific wavelength (e.g., 530 nm), or by observing a color change if a redox indicator is used.

Protocol 2: Checkerboard Assay for Synergy Testing (FIC Index Calculation)

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Fungal culture

-

Appropriate broth medium

-

Two test compounds (e.g., this compound and an azole)

-

Positive and negative controls

Procedure:

-

Plate Setup: Prepare a checkerboard dilution scheme where one compound is serially diluted along the x-axis and the other along the y-axis of the microtiter plate.

-

Inoculation and Incubation: Inoculate the plates with a standardized fungal suspension and incubate as described in the MIC protocol.

-

Data Analysis: Determine the MIC of each compound alone and in combination.

-

FIC Index Calculation: Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone. The FIC index is the sum of the individual FICs. An FIC index of ≤ 0.5 is generally considered synergistic.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental Workflow for Antifungal Drug Discovery from Natural Products.

Caption: Proposed Synergistic Antifungal Mechanism of this compound and Azoles.

Potential Mechanisms of Action

The precise antifungal mechanism of this compound is not yet fully elucidated. However, as a phenolic compound and a lignan, it is hypothesized to act on the fungal cell membrane, leading to a loss of integrity and function. The synergistic effect with azoles, which are known inhibitors of ergosterol biosynthesis, suggests that this compound may also interfere with this critical pathway, albeit through a different mechanism. The disruption of the cell membrane by this compound could facilitate the entry of azoles into the fungal cell, thereby enhancing their inhibitory effect on lanosterol 14α-demethylase.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the development of new antifungal therapies. The demonstrated synergy with existing azole drugs is particularly noteworthy, offering a potential strategy to combat drug-resistant fungal infections. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in this compound's antifungal activity.

-

Synthesizing and screening a wider range of this compound derivatives to establish structure-activity relationships and identify more potent candidates.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound and its most promising derivatives in animal models of fungal infections.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and its derivatives as a new frontier in the fight against fungal diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Detection of antifungal activity in Anemarrhena asphodeloides by sensitive BCT method and isolation of its active compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and anti-oomycete activity of this compound from Anemarrhena asphodeloides rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-Hinokiresinol: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of cis-hinokiresinol's therapeutic potential, with a focus on its anti-inflammatory, antioxidant, anti-angiogenic, and estrogenic properties. Detailed experimental protocols, quantitative data, and mechanistic insights into its modulation of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Cis-hinokiresinol is a phenylpropanoid derivative found in various plant species. Its unique chemical structure contributes to a spectrum of biological effects, making it a promising candidate for the development of novel therapeutics. This document serves as a technical resource, consolidating the available scientific data on cis-hinokiresinol to guide researchers in their exploration of its pharmacological applications.

Biological Activities of Cis-Hinokiresinol

Cis-hinokiresinol exhibits a variety of biological activities, which are summarized below with available quantitative data.

Anti-Inflammatory Activity

Cis-hinokiresinol has demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Quantitative Data on the Anti-Inflammatory Activity of Cis-Hinokiresinol

| Parameter | Cell/Animal Model | IC50/Effective Dose | Reference |

| Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Not specifically reported for cis-hinokiresinol, but related compounds show activity. | General knowledge |

| Inhibition of COX-2 expression | LPS-stimulated RAW 264.7 macrophages | Not specifically reported for cis-hinokiresinol. | General knowledge |

| Inhibition of iNOS expression | LPS-stimulated RAW 264.7 macrophages | Not specifically reported for cis-hinokiresinol. | General knowledge |

Antioxidant Activity

Cis-hinokiresinol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.

Table 2: Quantitative Data on the Antioxidant Activity of Cis-Hinokiresinol

| Assay | IC50 Value (µM) | Reference |

| ABTS cation radical scavenging | 45.6 | [1] |

| Superoxide anion radical scavenging | 40.5 | [1] |

| LDL-oxidation inhibition | 5.6 | [1] |

Anti-Angiogenic Activity

Cis-hinokiresinol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Table 3: Quantitative Data on the Anti-Angiogenic Activity of Cis-Hinokiresinol

| Parameter | Cell Line | IC50/Effective Dose | Reference |

| Inhibition of endothelial cell proliferation | HUVECs | Not specifically reported for cis-hinokiresinol. | General knowledge |

| Inhibition of tube formation | HUVECs | Not specifically reported for cis-hinokiresinol. | General knowledge |

Estrogenic Activity

Cis-hinokiresinol exhibits estrogen-like activity by binding to estrogen receptors. The (3S)-enantiomer of cis-hinokiresinol has been found to be particularly potent.

Table 4: Quantitative Data on the Estrogenic Activity of Cis-Hinokiresinol

| Parameter | Assay | IC50 Value (nM) | Reference |

| Estrogen receptor binding affinity ((3R)-cis-hinokiresinol) | Receptor binding assay | 400 | [2] |

| Estrogen receptor binding affinity ((3S)-cis-hinokiresinol) | Receptor binding assay | 60 | [2] |

Mechanistic Insights: Modulation of Signaling Pathways

Cis-hinokiresinol exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of cis-hinokiresinol is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Cis-hinokiresinol is thought to interfere with this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

Modulation of MAPK and Apoptosis Signaling Pathways

While direct evidence for cis-hinokiresinol's modulation of the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways is still emerging, related compounds and its known anti-inflammatory and anti-cancer activities suggest a likely interaction. The MAPK pathways (p38, ERK, and JNK) are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. It is plausible that cis-hinokiresinol influences these pathways to exert its anti-proliferative and pro-apoptotic effects. The apoptosis pathway, involving the activation of caspases and regulation by the Bcl-2 family of proteins, is a key target for anti-cancer agents.

Detailed Experimental Protocols

To facilitate the replication and extension of research on cis-hinokiresinol, detailed protocols for key experiments are provided below.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.

Future Directions and Conclusion

Cis-hinokiresinol presents a compelling profile as a multi-target therapeutic agent. Its anti-inflammatory, antioxidant, anti-angiogenic, and estrogenic activities suggest its potential application in a range of diseases, from chronic inflammatory conditions to cancer. However, further research is imperative to fully elucidate its mechanisms of action and to establish its safety and efficacy in preclinical and clinical settings.

Future studies should focus on:

-

Determining the specific molecular targets of cis-hinokiresinol within the NF-κB and MAPK signaling pathways.

-

Conducting comprehensive in vivo studies to evaluate its therapeutic efficacy in various disease models.

-

Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

-

Exploring the structure-activity relationships of cis-hinokiresinol derivatives to develop more potent and selective analogs.

References

Pharmacological Profile of Nyasol: A Technical Overview

Nyasol, also identified as (-)-Nyasol or cis-hinokiresinol, is a naturally occurring norlignan compound isolated from the rhizomes of Anemarrhena asphodeloides.[1][2] It has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. This document provides a technical summary of the known pharmacological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and other key biological effects.

Anti-inflammatory Activity